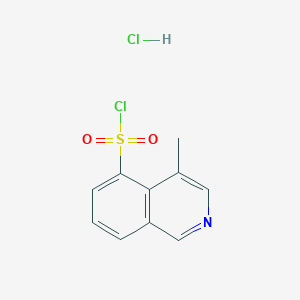
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂S and a molecular weight of 278.16 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylisoquinoline followed by chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylisoquinoline-5-sulfonic acid
- 4-Methylisoquinoline-5-sulfonamide
- 4-Methylisoquinoline-5-sulfonyl fluoride
Comparison
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis compared to its analogs, which may have different functional groups and reactivity profiles .
Propiedades
Fórmula molecular |
C10H9Cl2NO2S |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
4-methylisoquinoline-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14;/h2-6H,1H3;1H |
Clave InChI |
YDQIWXIGESNPDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)


![3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13152846.png)
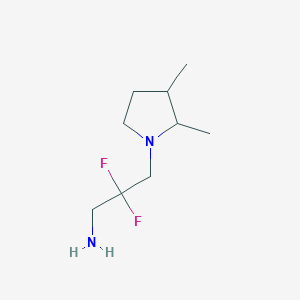
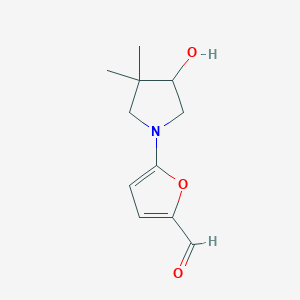
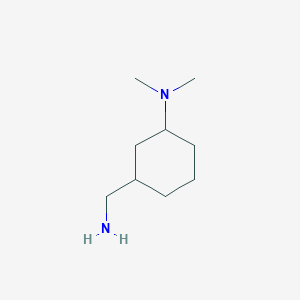
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)

![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
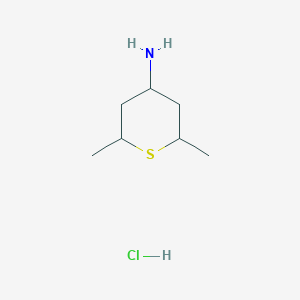
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)
